2',3'-cGAMP-C2-PPA
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Overview
Description
2’,3’-cGAMP-C2-PPA is a cyclic dinucleotide that acts as a stimulator of interferon genes (STING) agonist. This compound is used as a drug-linker conjugate for antibody-drug conjugates (ADC) aimed at targeted cancer treatment . It plays a significant role in the study of immune and tumor-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-cGAMP-C2-PPA involves the chemical synthesis of cyclic Guanosine Monophosphate–Adenosine Monophosphate (cGAMP) which is commercially feasible but results in low yields and utilizes organic solvents . An alternative method involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) in Escherichia coli BL21 (DE3) cells . This method is more efficient and environmentally friendly, achieving higher yields under optimized conditions .
Industrial Production Methods
Industrial production of 2’,3’-cGAMP-C2-PPA can be achieved through recombinant production in Escherichia coli, followed by a single-step purification process using anion exchange chromatography . This method avoids the use of organic solvents and supports sustainable production processes .
Chemical Reactions Analysis
2’,3’-cGAMP-C2-PPA undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions are typically modified versions of the original compound, which can be used for further research and development
Scientific Research Applications
2’,3’-cGAMP-C2-PPA has a wide range of scientific research applications:
Mechanism of Action
2’,3’-cGAMP-C2-PPA exerts its effects by binding to the stimulator of interferon genes (STING), a membrane protein located in the endoplasmic reticulum . This binding leads to the oligomerization of STING and its translocation to the trans-Golgi network, initiating a signaling cascade that results in the secretion of type I and type III interferons . This pathway is crucial for the immune response to pathogenic infections and cellular damage .
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H36N10O14P2S2 |
---|---|
Molecular Weight |
850.7 g/mol |
IUPAC Name |
4-[2-[(1R,6R,8R,9R,10S,15S,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyldisulfanyl]pentanoic acid |
InChI |
InChI=1S/C27H36N10O14P2S2/c1-11(2-3-15(38)39)55-54-5-4-12-13-6-46-53(44,45)51-20-14(49-25(18(20)40)36-9-32-16-21(28)30-8-31-22(16)36)7-47-52(42,43)50-19(12)26(48-13)37-10-33-17-23(37)34-27(29)35-24(17)41/h8-14,18-20,25-26,40H,2-7H2,1H3,(H,38,39)(H,42,43)(H,44,45)(H2,28,30,31)(H3,29,34,35,41)/t11?,12-,13-,14-,18-,19-,20-,25-,26-/m1/s1 |
InChI Key |
IBPLNKRENHFZJM-AYPAWVCOSA-N |
Isomeric SMILES |
CC(CCC(=O)O)SSCC[C@@H]1[C@H]2COP(=O)(O[C@@H]3[C@@H](COP(=O)(O[C@H]1[C@@H](O2)N4C=NC5=C4N=C(NC5=O)N)O)O[C@H]([C@@H]3O)N6C=NC7=C(N=CN=C76)N)O |
Canonical SMILES |
CC(CCC(=O)O)SSCCC1C2COP(=O)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C4N=C(NC5=O)N)O)OC(C3O)N6C=NC7=C(N=CN=C76)N)O |
Origin of Product |
United States |
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